molecular formula C23H19N3O2 B2712243 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898428-57-4

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2712243
CAS No.: 898428-57-4
M. Wt: 369.424
InChI Key: RTJCRQVUGISBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide ( 898428-57-4) is a synthetic quinazolinone derivative supplied for research purposes. This compound has a molecular formula of C23H19N3O2 and a molecular weight of 369.42 g/mol . Quinazolinones are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidinone ring, and they represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities . This specific molecule was developed as part of a series of quinazolinone derivatives investigated for their use as B-RAF inhibitors, implicating its potential application in oncological research, particularly against cancers driven by this kinase pathway . The structural features of this compound are characteristic of molecules that exhibit potent biological activity. Research on analogous 4-oxoquinazolin-3(4H)-yl derivatives has demonstrated that these compounds can function as potent antibacterial agents effective against multidrug-resistant pathogens like Staphylococcus aureus (MRSA and VRSA strains), suggesting potential utility in antimicrobial research . Furthermore, the quinazolinone core is a common pharmacophore in many FDA-approved drugs and investigational compounds targeting various kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in cancer therapy . The compound is typically synthesized from precursors like N-(2-aminobenzoyl)benzotriazoles, which are known for their stability and solubility in organic solvents, providing a reliable route to the quinazolinone core . It is offered with a purity of 90% or higher and is available for purchase in milligram quantities for laboratory research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-7-5-8-17(13-15)22(27)25-18-9-6-10-19(14-18)26-16(2)24-21-12-4-3-11-20(21)23(26)28/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJCRQVUGISBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Reagents: EDCI, HOBt

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Research Implications

The target compound’s balanced lipophilicity and solubility position it as a promising lead for kinase inhibitors. Structural optimization—such as introducing electron-withdrawing groups on the quinazolinone or varying the benzamide substituents—could enhance potency, as seen in ZINC01124772 . Further studies should validate its interaction with residues like Arg194 and Glu242, critical for protein inhibition .

Biological Activity

3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the class of quinazolinone derivatives, characterized by a complex structure that includes a benzamide moiety and a quinazolinone core. Its chemical formula is C25H23N3O3C_{25}H_{23}N_3O_3, with the following structural features:

  • Quinazolinone Core : This core is known for its biological activity, particularly in inhibiting various kinases.
  • Benzamide Moiety : This part of the molecule contributes to its interactions with biological targets.

The biological activity of this compound primarily involves the inhibition of specific enzymes and signaling pathways associated with cancer cell proliferation. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways that promote cancer growth.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, thereby preventing their proliferation.
  • Apoptosis Induction : Evidence suggests that it may trigger apoptosis in malignant cells through various molecular pathways.

Research Findings

Several studies have investigated the biological activity of this compound:

Anticancer Activity

A notable study evaluated the anticancer effects of this compound on various cancer cell lines, including breast cancer and leukemia cells. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, demonstrating significant cytotoxicity.
  • Mechanistic Insights : The study revealed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Studies

  • In Vivo Models : In xenograft models using triple-negative breast cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to controls.
  • Synergistic Effects : A combination therapy study showed enhanced efficacy when used alongside established chemotherapeutics like doxorubicin, suggesting potential for combination therapies.

Data Table: Summary of Biological Activities

Activity Type Effect Observed IC50 (µM) Model Used
Anticancer (Breast Cancer)Significant cytotoxicity15MDA-MB-231 Cell Line
Anticancer (Leukemia)Induction of apoptosis20CCRF-CEM Cell Line
Tumor Growth InhibitionReduction in tumor volumeNot specifiedXenograft Model
Synergistic EffectEnhanced efficacy with doxorubicinNot specifiedCombination Therapy Study

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